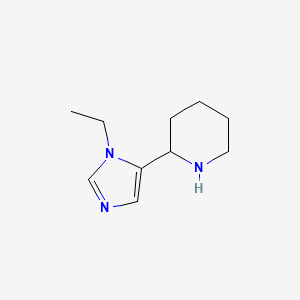

2-(1-ethyl-1H-imidazol-5-yl)piperidine

Descripción

Propiedades

IUPAC Name |

2-(3-ethylimidazol-4-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-2-13-8-11-7-10(13)9-5-3-4-6-12-9/h7-9,12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBHUFVRSMEBET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC=C1C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Imidazole Ring Functionalization and Alkylation

A common approach starts with imidazole or its derivatives, where the 1-position is alkylated with ethyl groups. For example, ethylation of imidazole can be achieved by alkyl halides under basic conditions, yielding 1-ethylimidazole intermediates. This step is critical to introduce the ethyl substituent on the imidazole nitrogen.

Functionalization at the 5-Position of Imidazole

The 5-position of imidazole can be functionalized using nucleophilic substitution or Mannich-type reactions. For instance, a Mannich reaction involving imidazole, formaldehyde, and an amine hydrochloride salt can introduce a substituent at the 5-position, which can then be further elaborated to attach the piperidine ring.

A representative procedure involves:

Coupling with Piperidine

The piperidine moiety can be introduced via nucleophilic substitution or reductive amination reactions. One method involves the nucleophilic attack of piperidine on a suitable electrophilic intermediate derived from the functionalized imidazole.

For example, a key intermediate bearing a leaving group at the 5-position of the imidazole ring can be reacted with piperidine under reflux conditions to afford the target compound. The use of organic bases such as triethylamine or piperidine itself can facilitate the reaction by neutralizing generated acids and driving the reaction forward.

Detailed Preparation Method from Patented Processes

A patented method related to imidazole derivatives provides useful insights applicable to this compound synthesis:

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| A | Butamidine or its acid salt + α-chlorooxaloacetate diethyl ester | Reaction under reflux with organic base (e.g., piperidine, triethylamine) | Molar ratio 1:1.0–1.2; organic base neutralizes HCl formed, improving yield |

| B | Workup and purification | Extraction, drying, and chromatographic purification | Mild reaction conditions, easy to control |

Though this patent targets related imidazole esters, the principles of using organic bases and reflux conditions are applicable to imidazole-piperidine coupling.

Research Findings on Reaction Conditions and Yields

- Reflux conditions are preferred for the coupling steps, providing mild and controllable reaction environments that enhance yield and purity.

- Organic bases such as piperidine, triethylamine, pyridine, and DMAP are effective in neutralizing acidic by-products, thus driving the reaction equilibrium toward product formation.

- Mannich-type reactions for 5-position functionalization proceed efficiently at room temperature over extended periods (e.g., 48 h), ensuring high regioselectivity.

- Purification typically involves extraction with organic solvents like ethyl acetate or chloroform, drying over anhydrous salts (MgSO4 or Na2SO4), and silica gel chromatography to achieve high purity.

Comparative Table of Key Preparation Steps

| Step | Reaction Type | Reagents | Conditions | Yield/Notes |

|---|---|---|---|---|

| 1 | N-ethylation of imidazole | Imidazole + ethyl halide + base | Basic conditions, reflux | High yield, selective N-alkylation |

| 2 | Mannich reaction at 5-position | Imidazole + formaldehyde + dimethylamine hydrochloride | Aqueous, room temp, 48 h | High regioselectivity, mild conditions |

| 3 | Coupling with piperidine | 5-substituted imidazole intermediate + piperidine + organic base | Reflux, organic solvent | Improved yield with base neutralization |

| 4 | Purification | Extraction, drying, chromatography | Standard organic workup | High purity product |

Additional Notes on Catalysts and Solvents

- Catalysts such as iron powder have been used for reduction steps in related imidazole syntheses but are less relevant for direct piperidine coupling.

- Solvents like tetrahydrofuran (THF), ethanol, acetonitrile, and dimethylformamide (DMF) are commonly employed depending on the reaction step.

- The use of piperidine as both reagent and base catalyst is documented, highlighting its dual role in synthesis.

Análisis De Reacciones Químicas

Types of Reactions

2-(1-ethyl-1H-imidazol-5-yl)piperidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the piperidine ring .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have shown that derivatives of imidazole, including 2-(1-ethyl-1H-imidazol-5-yl)piperidine, exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. This makes them candidates for developing new antibacterial agents.

2. Neurological Research

The piperidine ring structure is known for its role in the development of drugs targeting neurological disorders. Compounds containing piperidine and imidazole can interact with neurotransmitter systems, potentially leading to advancements in treatments for conditions such as anxiety and depression.

3. Anticancer Properties

Preliminary research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines. The compound’s ability to induce apoptosis in tumor cells is under investigation, positioning it as a potential lead compound for anticancer drug development.

Material Science Applications

1. Polymer Chemistry

The unique structure of this compound allows it to be integrated into polymer matrices, enhancing their properties such as thermal stability and mechanical strength. Research is ongoing into its use as a monomer or additive in the synthesis of advanced materials.

2. Catalysis

Imidazole-containing compounds are often used as ligands in catalysis. The application of this compound in catalytic processes could improve reaction efficiencies and selectivities in organic synthesis, particularly in reactions involving transition metals.

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Antimicrobial Activity of Imidazole Derivatives | Microbiology | Demonstrated significant antibacterial activity against E. coli and S. aureus strains. |

| Neurological Effects of Piperidine Derivatives | Pharmacology | Showed potential for modulation of serotonin receptors, indicating possible antidepressant effects. |

| Cytotoxicity of Novel Imidazole Compounds | Oncology | Induced apoptosis in breast cancer cell lines, warranting further investigation into therapeutic applications. |

Mecanismo De Acción

The mechanism of action of 2-(1-ethyl-1H-imidazol-5-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the piperidine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between 2-(1-ethyl-1H-imidazol-5-yl)piperidine and related imidazole-piperidine/piperazine derivatives:

Table 1: Structural and Functional Comparison of Imidazole-Piperidine Derivatives

Key Findings:

Enzyme Inhibition: SCH 66712 demonstrates potent CYP2D6 inhibition (KI = 0.55 µM, kinact = 0.32 min<sup>-1</sup>) due to its phenyl-imidazole and piperazine-pyrimidine architecture . The absence of a pyrimidine ring and phenyl groups in this compound suggests divergent enzyme interactions. Receptor Targeting: Astemizole’s benzimidazole and bulky 4-methoxyphenethyl-piperidine substituents contribute to its H1 receptor antagonism . The simpler ethyl-imidazole-piperidine structure of the target compound may lack the steric bulk required for similar receptor binding.

Physicochemical Properties :

- Molecular weight and substituent polarity differ significantly. SCH 66712 (417.45 g/mol) and astemizole (458.57 g/mol) are heavier and more lipophilic than the target compound (179.26 g/mol), which could impact bioavailability and tissue distribution.

Mechanistic Insights :

- SCH 66712’s mechanism-based CYP2D6 inactivation involves covalent modification of the enzyme’s active site . Structural analogs lacking its electrophilic fluorine or pyrimidine moiety (e.g., the target compound) are unlikely to share this mechanism.

Actividad Biológica

2-(1-ethyl-1H-imidazol-5-yl)piperidine is a compound of significant interest in pharmacology due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H17N3, with a molecular weight of 179.26 g/mol. Its structure features a piperidine ring and an imidazole moiety, which are crucial for its biological interactions. The imidazole ring allows for hydrogen bonding and π-π interactions, enhancing the compound's ability to bind to various biological targets, including enzymes and receptors.

Pharmacological Applications

1. Antihypertensive Activity

Research indicates that derivatives of this compound exhibit significant antihypertensive effects. In animal models, these compounds have been shown to lower both systolic and diastolic blood pressure in a dose-dependent manner. The mechanism is believed to involve modulation of the nitric oxide (NO) pathway, which plays a critical role in vascular relaxation and blood pressure regulation.

2. Neurological Effects

Studies have explored the compound's effects on neuronal cell lines, particularly regarding its influence on nitric oxide synthase (NOS) activity. The modulation of NO production has implications for treating neurological disorders, such as stroke and neurodegeneration. In vitro assays have demonstrated that certain derivatives can selectively enhance or inhibit NO production.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes involved in the NO pathway, influencing vascular tone and neurotransmission.

- Receptor Binding : Its unique structure allows it to bind effectively to various receptors, potentially leading to diverse pharmacological effects.

Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antihypertensive Effects | Demonstrated significant reduction in blood pressure in rat models with a dose-dependent response. |

| Study 2 | Neuroprotective Effects | Showed modulation of NO production in neuronal cell lines, indicating potential for stroke therapy. |

| Study 3 | Enzyme Interaction | Identified binding affinities with NOS, suggesting a mechanism for its antihypertensive activity. |

These studies highlight the compound's potential as a therapeutic agent in cardiovascular and neurological disorders.

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound can be compared with other imidazole-containing compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(1-cyclopropyl-1H-imidazol-5-yl)methanamine | Cyclopropyl group | Enhanced stability |

| (1-methyl-1H-imidazol-2-yl)methanamine | Methyl substitution | Different electronic properties |

| 4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole | Nitro group presence | Potentially altered reactivity |

The ethyl substitution on the imidazole ring in this compound enhances its binding affinity and efficacy compared to similar compounds.

Q & A

Q. What are the established synthetic pathways for preparing 2-(1-ethyl-1H-imidazol-5-yl)piperidine, and how can reaction conditions be optimized for higher yields?

The synthesis of imidazole-piperidine hybrids typically involves multi-step reactions, including alkylation, cyclization, and functional group interconversion. For example:

- Nitroimidazole intermediates : Analogous compounds like 2-methyl-5-nitroimidazole derivatives are synthesized via nucleophilic substitution, using precursors such as 3-(2-chloro-2-phenylethyl)thiophene or chlorinated pyrazines (). Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) can improve yields. For instance, using polar aprotic solvents like DMF enhances nucleophilicity in alkylation steps.

- Piperidine functionalization : Piperidine rings are often introduced via reductive amination or cross-coupling reactions. For example, 4-[2-(4-methoxyphenyl)phenyl]piperidine derivatives are synthesized by coupling aryl halides with piperidine scaffolds under palladium catalysis (). Yield optimization may require controlled stoichiometry and inert atmospheres to suppress side reactions .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing the structure of this compound?

- X-ray crystallography : The SHELX system (SHELXS/SHELXL) is widely used for small-molecule structure determination. For example, hydrogen bonding patterns and torsional angles in imidazole derivatives can be resolved using high-resolution data refined with SHELXL .

- NMR spectroscopy : - and -NMR are critical for confirming regiochemistry. The imidazole proton environment (e.g., deshielded H-2 protons) and piperidine chair conformations can be validated through coupling constants and NOE experiments .

Q. What are common impurities in synthesized batches of this compound, and how can they be identified and mitigated?

- Byproducts : Residual solvents (e.g., DMF) or unreacted intermediates (e.g., nitroimidazoles) are common. LC-MS or GC-MS with ammonium acetate buffer (pH 6.5) is effective for detection ().

- Purification strategies : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures can remove polar impurities. Purity validation via HPLC (C18 columns, UV detection at 254 nm) is recommended .

Advanced Research Questions

Q. How do hydrogen bonding networks influence the crystal packing and stability of this compound?

- Graph set analysis : Hydrogen bonds (N–H⋯N, C–H⋯O) in imidazole-piperidine crystals can be classified using Etter’s graph theory. For example, imidazole N–H donors often form motifs with piperidine acceptors, stabilizing layered structures ().

- Thermal stability : Differential scanning calorimetry (DSC) reveals that stronger H-bond networks correlate with higher melting points. Computational tools like Mercury CSD can predict packing efficiency .

Q. How can this compound serve as a scaffold for designing 5-HT7 receptor agonists, and what structural modifications enhance receptor affinity?

- Privileged scaffolds : Piperidine and imidazole moieties are key pharmacophores for CNS targets. For example, 4-[2-(4-methoxyphenyl)phenyl]piperidine derivatives show high 5-HT7R affinity due to hydrophobic interactions with transmembrane helices ().

- Optimization strategies : Introducing electron-withdrawing groups (e.g., fluoro or nitro) on the imidazole ring improves metabolic stability. Docking studies (AutoDock Vina) suggest that ethyl substitution at N-1 minimizes steric clashes in the receptor’s binding pocket .

Q. What computational methods are effective for predicting the conformational dynamics and solvation behavior of this compound?

- Molecular dynamics (MD) simulations : AMBER or GROMACS can model piperidine ring puckering and imidazole tautomerism in aqueous solutions. For example, the N-1 ethyl group stabilizes the gauche conformation, reducing solvent-accessible surface area ().

- Solvation free energy : COSMO-RS calculations predict solubility in ethanol/water mixtures, aiding formulation design. Dielectric constant adjustments (ε = 78.5 for water) improve accuracy .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported crystallographic data for imidazole-piperidine derivatives?

- Validation tools : The PLATON toolbox (e.g., ADDSYM) detects missed symmetry elements, while Rint values > 5% indicate twinning or disorder. SHELXL’s TWIN/BASF commands can refine twinned data ().

- Comparative analysis : Cross-validate bond lengths/angles with the Cambridge Structural Database (CSD). For example, imidazole C–N bond lengths should fall within 1.31–1.35 Å; deviations > 0.02 Å suggest refinement errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.